Coclaurine

描述

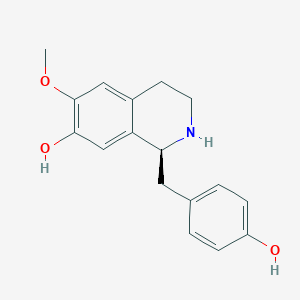

Structure

3D Structure

属性

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197561 | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-39-5 | |

| Record name | Coclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COCLAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Coclaurine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a benzyltetrahydroisoquinoline alkaloid, is a key intermediate in the biosynthesis of a wide array of pharmacologically significant alkaloids, including morphine, codeine, and papaverine. Its presence is predominantly documented in plant families such as the Papaveraceae, Ranunculaceae, and Nelumbonaceae. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed methodologies for its extraction and quantification, and a thorough examination of its biosynthetic pathway. Quantitative data are presented in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found in a variety of plant species. Its distribution is largely concentrated within the angiosperms, particularly in the orders Ranunculales and Magnoliales.

Key Plant Families:

-

Papaveraceae (Poppy Family): This family is a well-known source of benzylisoquinoline alkaloids. Species within the genus Papaver are known to produce this compound as a precursor to other more complex alkaloids.[1]

-

Ranunculaceae (Buttercup Family): Various members of this family have been shown to synthesize this compound and other related alkaloids.

-

Nelumbonaceae (Lotus Family): Nelumbo nucifera (the sacred lotus) is a significant source of this compound and its derivatives.[2][3]

-

Lauraceae (Laurel Family): Certain species within this family have been identified as containing this compound.

-

Menispermaceae (Moonseed Family): This family is another notable source of benzylisoquinoline alkaloids, including this compound.

While these families are the primary sources, the presence of this compound and the genetic machinery for its biosynthesis have been detected sporadically in other taxa, suggesting a monophyletic origin of the biosynthetic pathway in angiosperms.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly between different plant species and even between different tissues within the same plant. The following table summarizes available quantitative data for this compound in selected plant sources.

| Plant Species | Family | Plant Part | This compound Content (% of dry weight) | Reference(s) |

| Nelumbo nucifera | Nelumbonaceae | Flower Buds | 0.0042% | [2] |

| Stephania tetrandra | Menispermaceae | Root (epidermis) | Present (relative quantification) | [4] |

| Papaver somniferum | Papaveraceae | Latex | Precursor to other alkaloids | [1] |

Note: Quantitative data for this compound is often limited as it is frequently a transient intermediate in the biosynthesis of other alkaloids. The presence of downstream alkaloids implies the synthesis of this compound.

Biosynthesis of (S)-Coclaurine

(S)-coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps.

Biosynthetic Pathway Overview

The biosynthesis of (S)-coclaurine from L-tyrosine involves the following key enzymatic reactions:

-

Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of hydroxylation, decarboxylation, and deamination reactions.

-

Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation catalyzed by northis compound synthase (NCS) to form (S)-northis compound. This is the first committed step in benzylisoquinoline alkaloid biosynthesis.[5][6][7][8][9]

-

O-Methylation: (S)-northis compound is then O-methylated at the 6-hydroxyl group by the enzyme northis compound 6-O-methyltransferase (6OMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield (S)-coclaurine.[10]

(S)-coclaurine then serves as a substrate for further enzymatic modifications, leading to the vast diversity of benzylisoquinoline alkaloids. These subsequent steps often involve N-methylation, hydroxylation, and further O-methylation, catalyzed by enzymes such as This compound N-methyltransferase (CNMT) , CYP80B hydroxylases , and 4'-O-methyltransferases (4'OMT) .[11][12][13][14][15]

Signaling Pathway Diagram

Caption: Biosynthetic pathway of (S)-coclaurine and its conversion to (S)-reticuline.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol provides a general framework for the extraction and isolation of this compound from plant material. Optimization may be required depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl₃)

-

Aqueous tartaric acid (3%)

-

Sodium carbonate (Na₂CO₃) or Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

Silica (B1680970) gel for column chromatography

-

Elution solvents (e.g., gradients of chloroform and methanol)

Procedure:

-

Extraction:

-

Macerate the dried, powdered plant material in methanol at room temperature with occasional agitation for 24-48 hours.

-

Alternatively, perform a Soxhlet extraction with methanol for 8-12 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[16]

-

-

Acid-Base Partitioning:

-

Suspend the crude methanol extract in 3% aqueous tartaric acid.

-

Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the chloroform layer.

-

Basify the aqueous layer to a pH of 9-10 with sodium carbonate or ammonium hydroxide solution.

-

Extract the liberated free-base alkaloids with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).

-

Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.[17][18]

-

-

Isolation by Column Chromatography:

-

Subject the crude alkaloid fraction to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., Dragendorff's reagent).

-

Combine fractions containing the compound of interest (this compound) and evaporate the solvent to yield the isolated compound. Further purification may be achieved by recrystallization or preparative HPLC.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 25 - 35 °C.

-

Detection: UV detection at approximately 285 nm or MS detection in positive ion mode, monitoring for the [M+H]⁺ ion of this compound (m/z 286.14).[19][20][21]

-

Injection Volume: 10 - 20 µL.

Procedure:

-

Sample Preparation:

-

Prepare a crude extract of the plant material as described in the extraction protocol.

-

Accurately weigh a portion of the dried extract and dissolve it in a known volume of the initial mobile phase or methanol.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

-

Standard Preparation:

-

Prepare a stock solution of a certified this compound standard in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

-

-

Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

Run the analysis using the established gradient program.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Confirmation can be done by spiking the sample with the standard or by comparing UV spectra or mass spectra.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Express the final concentration as mg of this compound per gram of dry weight of the plant material.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Determination of Alkaloids in Lotus Flower (Flower Buds of Nelumbo nucifera) and Their Melanogenesis Inhibitory Activity [mdpi.com]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Northis compound synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Evidence for the Dopamine-First Mechanism of Northis compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ‘Dopamine-first’ mechanism enables the rational engineering of the northis compound synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 11. (S)-coclaurine-N-methyltransferase - Wikipedia [en.wikipedia.org]

- 12. Structure and Biocatalytic Scope of this compound N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. phcogj.com [phcogj.com]

- 20. researchgate.net [researchgate.net]

- 21. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]

An In-depth Technical Guide on the Stereochemistry of (S)-Coclaurine vs (R)-Coclaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a benzylisoquinoline alkaloid, serves as a crucial intermediate in the biosynthesis of a wide array of pharmacologically significant compounds. The stereochemistry at the C1 position, yielding either (S)-Coclaurine or (R)-Coclaurine, dictates the downstream biosynthetic pathway and ultimately the biological activity of the resulting alkaloids. This technical guide provides a comprehensive overview of the stereochemical differences between (S)- and (R)-coclaurine, detailing their distinct biosynthetic origins, the stereoselectivity of key enzymes involved in their formation and subsequent modification, and their differential pharmacological properties. Detailed experimental protocols for the synthesis, separation, and enzymatic characterization of these stereoisomers are also presented to aid researchers in their exploration of this fascinating class of molecules.

Introduction

The benzylisoquinoline alkaloids (BIAs) are a structurally diverse class of plant secondary metabolites with a long history of use in traditional and modern medicine. The stereochemistry of the initial BIA precursor, northis compound, and its methylated derivative, this compound, is a critical determinant of the vast chemodiversity observed in this family. While (S)-coclaurine is the precursor to a majority of known BIAs, including morphine and codeine, the (R)-enantiomer serves as a key building block for other important alkaloids. Understanding the nuances of (S)- versus (R)-coclaurine stereochemistry is therefore paramount for the elucidation of BIA biosynthetic pathways and for the metabolic engineering of novel therapeutic agents.

Biosynthesis and Stereochemical Control

The biosynthetic pathways leading to (S)- and (R)-coclaurine diverge at the very first committed step: the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

Biosynthesis of (S)-Coclaurine

The formation of (S)-coclaurine is initiated by the enzyme (S)-northis compound synthase (NCS) , which catalyzes the stereospecific condensation of dopamine and 4-HPAA to exclusively yield (S)-northis compound.[1][2] This intermediate is then O-methylated at the 6-hydroxyl group by northis compound 6-O-methyltransferase (6OMT) to produce (S)-coclaurine.[3]

Biosynthesis of (R)-Coclaurine

The biosynthesis of (R)-coclaurine follows a distinct pathway, originating from a different class of synthase. In certain plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), (R,S)-northis compound synthases (NCS) have been identified. These enzymes lack strict stereocontrol and produce a racemic mixture of (R)- and (S)-northis compound.[4] Subsequent enzymes in the pathway can then selectively act on the (R)-enantiomer. For instance, some 6OMTs have shown a preference for (R)-northis compound, leading to the formation of (R)-coclaurine.[5]

Enzymatic Stereoselectivity

The stereochemical fate of this compound is further influenced by the stereoselectivity of downstream enzymes, particularly this compound N-methyltransferase (CNMT).

This compound N-methyltransferase (CNMT)

CNMT catalyzes the N-methylation of this compound to N-methylthis compound, a key branch point in BIA biosynthesis. Studies on CNMT from various plant sources have revealed differing stereochemical preferences. While some CNMTs can methylate both (S)- and (R)-coclaurine, the enzyme from Coptis japonica has been shown to exhibit a higher activity with (R)-coclaurine as the substrate.[6] This preference for the (R)-enantiomer highlights a crucial control point in directing metabolic flux towards specific classes of BIAs.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available quantitative data on the kinetics of key enzymes involved in this compound biosynthesis.

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| (S)-Northis compound Synthase (Thalictrum flavum) | Dopamine | - | - | - | - | [7] |

| 4-HPAA | 700 | - | - | - | [7] | |

| This compound N-methyltransferase (Coptis japonica) | (R)-Coclaurine | - | Higher activity | - | - | [6] |

| (S)-Coclaurine | - | Lower activity | - | - | [6] | |

| Norreticuline | 380 | - | - | - | [6] | |

| S-Adenosyl-L-methionine | 650 | - | - | - | [6] |

Note: Comprehensive kinetic data for both enantiomers under identical conditions are limited in the current literature. The table reflects the reported preferences.

Differential Pharmacological Activities

The stereochemistry of this compound has a profound impact on its pharmacological profile.

-

(S)-Coclaurine : Primarily known as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[8] It has been shown to inhibit acetylcholine-induced currents in Xenopus oocytes expressing human α4β2 and α4β4 nAChR subtypes.[9] More recently, it has been investigated for its anticancer properties, including sensitizing non-small cell lung cancer cells to cisplatin (B142131) and exhibiting anticancer effects in colorectal cancer cell lines through the Vitamin D receptor.[10][11]

-

(+)-(R)-Coclaurine : Exhibits anti-aging activity and has been shown to affect dopamine metabolism in the mouse striatum by blocking postsynaptic dopamine receptors.[12] It has also demonstrated negative inotropic effects in cardiac muscle.[13]

Mandatory Visualizations

Experimental Protocols

Enzymatic Synthesis of (S)-Northis compound

This protocol is adapted from studies on (S)-northis compound synthase.[14]

-

Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM HEPES buffer (pH 7.5)

-

10 mM Dopamine

-

5 mM 4-Hydroxyphenylacetaldehyde (4-HPAA)

-

5 mM Ascorbic acid (as an antioxidant)

-

20% (v/v) Dimethyl sulfoxide (B87167) (DMSO)

-

Purified (S)-Northis compound Synthase (NCS) enzyme (concentration to be optimized)

-

-

Incubation : Incubate the reaction mixture at 30°C for 24 hours with shaking.

-

Reaction Quenching : Stop the reaction by adding an equal volume of methanol.

-

Analysis : Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for the presence of (S)-northis compound using HPLC or LC-MS.

This compound N-methyltransferase (CNMT) Activity Assay

This protocol is a general method for assessing CNMT activity.[15]

-

Reaction Mixture : Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.0)

-

1 mM (S)- or (R)-Coclaurine

-

0.5 mM S-Adenosyl-L-methionine (SAM)

-

Purified CNMT enzyme

-

-

Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination : Stop the reaction by adding 2 volumes of 2% (v/v) trifluoroacetic acid in methanol.

-

Detection : The product, N-methylthis compound, can be quantified by HPLC. A colorimetric assay can also be employed where the production of S-adenosyl-L-homocysteine (SAH) is coupled to a detectable color change.[15]

Chiral HPLC Separation of (S)- and (R)-Coclaurine

The separation of this compound enantiomers can be achieved using a chiral stationary phase.

-

Column : A chiral column, such as a Chiralpak AD-H or similar, is recommended.

-

Mobile Phase : A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol (B130326) with a small amount of a basic modifier like diethylamine (B46881) (e.g., n-hexane:isopropanol:diethylamine 80:20:0.1, v/v/v). The exact ratio should be optimized for baseline separation.

-

Flow Rate : A flow rate of 1.0 mL/min is a common starting point.

-

Detection : UV detection at a wavelength where this compound absorbs (e.g., 280 nm) is suitable.

-

Quantification : The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion

The stereochemistry of this compound is a fascinating and critical aspect of benzylisoquinoline alkaloid biosynthesis and pharmacology. The distinct enzymatic pathways leading to (S)- and (R)-coclaurine, coupled with the stereochemical preferences of downstream enzymes, create a complex regulatory network that gives rise to a vast array of bioactive molecules. For researchers in natural product chemistry, enzymology, and drug development, a thorough understanding of these stereochemical principles is essential for unlocking the full potential of this important class of alkaloids. Further research is needed to fully elucidate the quantitative kinetic parameters of all enzymes involved with both enantiomers and to explore the full spectrum of their differential pharmacological activities.

References

- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 2. (S)-coclaurine-N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. targetmol.cn [targetmol.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Stephania tetrandra and Its Active Compound this compound Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Purification and characterization of this compound N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Engineering a northis compound synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and Biocatalytic Scope of this compound N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical, Chemical, and Biological Properties of Coclaurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine is a pivotal member of the benzylisoquinoline alkaloid family, a class of secondary metabolites widely distributed in the plant kingdom.[1] It is naturally found in various plant species, including those from the Annonaceae and Lauraceae families, such as Nelumbo nucifera and Sarcopetalum harveyanum.[1][2] As a chiral molecule, this compound exists as two enantiomers, (S)-coclaurine and (R)-coclaurine, which can exhibit distinct biological activities.

Structurally, it serves as a key precursor in the biosynthesis of a vast array of more complex alkaloids, including morphine and codeine.[3] Beyond its biosynthetic significance, this compound itself demonstrates a range of pharmacological effects. It is recognized as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and has been investigated for its neuroprotective, antimicrobial, antioxidative, and anti-aging properties.[1][2][4] Recent studies have also highlighted its potential as an adjuvant in cancer therapy by sensitizing non-small cell lung carcinoma cells to cisplatin (B142131). This guide provides an in-depth overview of the physicochemical properties, spectral characteristics, relevant experimental protocols, and key signaling pathways associated with this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for both the common (S)-enantiomer and the (R)-enantiomer are provided where available.

Table 1: Physical and Chemical Properties of this compound

| Property | (S)-Coclaurine | (R)-Coclaurine | Reference(s) |

| IUPAC Name | (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | (1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | [5] |

| Synonyms | (-)-Coclaurine | (+)-Coclaurine, d-Coclaurine | [4][5] |

| CAS Number | 486-39-5 | 2196-60-3 | [4][5] |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | 285.34 g/mol | [1][5] |

| Melting Point | 220-221 °C | 222-224 °C | N/A |

| Boiling Point | 469.9 °C (Predicted) | 496.9 °C (Predicted) | [1] |

| Flash Point | 254.3 °C | 254.3 °C | [1] |

| pKa | 10.00 ± 0.15 (Predicted) | Not specified | N/A |

| InChIKey | LVVKXRQZSRUVPY-HNNXBMFYSA-N | LVVKXRQZSRUVPY-XFULWGLBSA-N | [6] |

| Canonical SMILES | COC1=C(C=C2C(--INVALID-LINK--CC3=CC=C(C=C3)O)O) | COC1=C(C=C2C(--INVALID-LINK--CC3=CC=C(C=C3)O)O) | [2][6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble | N/A |

| Acetone | Soluble | N/A |

| Chloroform (B151607) | Soluble | N/A |

| Dichloromethane | Soluble | N/A |

| Water | Low solubility; hydrochloride salt form exhibits enhanced water solubility. | [4] |

Spectral Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below is a summary of its key spectral features.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 286.144.[5] Tandem mass spectrometry (MS/MS) reveals characteristic fragments that aid in structural confirmation.[7][8]

Table 3: LC-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 286.144)

| Precursor m/z | Fragment m/z | Relative Intensity (%) | Putative Fragment Identity | Reference(s) |

| 286.144 | 107.0492 | 100.0 | [C₇H₇O]⁺ - Hydroxybenzyl cation | [5] |

| 286.144 | 269.1173 | 33.4 | [M+H-NH₃]⁺ - Loss of ammonia | [5] |

| 286.144 | 143.0495 | 16.8 | Not specified | [5] |

| 286.144 | 237.0914 | 9.4 | Not specified | [5] |

| 286.144 | 137.0602 | 9.1 | Not specified | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While full datasets are best viewed graphically, the expected chemical shifts correspond to its distinct chemical environments.[9][10][11]

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.5-7.2 ppm) for the protons on the two benzene (B151609) rings. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around 3.8 ppm. The various methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the tetrahydroisoquinoline core would be observed in the aliphatic region (approx. 2.5-4.5 ppm).

-

¹³C NMR: The spectrum would display 17 distinct carbon signals. Aromatic carbons would resonate in the downfield region (approx. 110-150 ppm). The methoxy carbon would appear around 55-60 ppm, and the aliphatic carbons of the isoquinoline (B145761) ring would be found in the upfield region (approx. 25-60 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.[12]

Table 4: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1000 | C-O Stretch | Aryl Ether & Phenol |

| 1250 - 1020 | C-N Stretch | Amine |

Experimental Protocols

This section details generalized but robust protocols relevant to the study of this compound, from its extraction to the analysis of its effects on protein expression.

General Protocol for Benzylisoquinoline Alkaloid Extraction

This protocol describes a standard acid-base extraction method for isolating alkaloids like this compound from dried plant material.[13][14][15][16][17]

Methodology:

-

Preparation and Defatting: Grind dried plant material to a coarse powder. If the material is rich in lipids, pre-extract with a non-polar solvent like n-hexane in a Soxhlet apparatus to remove fats. Discard the hexane (B92381) extract.[15]

-

Maceration/Extraction: Moisten the powdered material with an alkaline solution (e.g., 10% ammonium (B1175870) hydroxide) to convert alkaloidal salts into their free base form. Macerate or percolate the basified material with an organic solvent (e.g., chloroform or methanol) for several hours to extract the free alkaloids.[13][17]

-

Acidification: Concentrate the organic extract under reduced pressure. Dissolve the resulting crude extract in a dilute acidic solution (e.g., 5% HCl or H₂SO₄). The alkaloids will form water-soluble salts, partitioning into the aqueous phase.[13]

-

Purification: Wash the acidic aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities, which will remain in the organic phase. Discard the organic wash.

-

Liberation of Free Base: Carefully make the purified aqueous phase alkaline (pH 9-10) with ammonium hydroxide. This will precipitate the alkaloid free bases.[13]

-

Final Extraction: Extract the precipitated alkaloids from the aqueous solution using an immiscible organic solvent like chloroform.

-

Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified total alkaloid extract.

-

Chromatographic Separation: Further separate individual alkaloids from the total extract using techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[13]

Caption: Workflow for the general extraction and isolation of this compound.

Protocol for Western Blot Analysis of Protein Expression

This protocol provides a general workflow for analyzing changes in protein expression (e.g., EFHD2) in cultured cells after treatment with this compound.[18][19][20][21]

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., A549 lung cancer cells) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound (and a vehicle control, such as DMSO) for a specified time period.

-

Protein Extraction (Lysis):

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each dish.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel). Include a molecular weight marker. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EFHD2), diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager. The band intensity corresponds to the level of protein expression.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for variations in loading.

Biological Activity and Signaling Pathways

This compound is not merely a structural intermediate but an active biomolecule that participates in several key biological pathways.

Biosynthesis of this compound

This compound is a central intermediate in the biosynthesis of most benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine.

Caption: Simplified biosynthetic pathway leading to and from this compound.

Pharmacological Signaling Pathways

This compound interacts with several cellular signaling pathways, leading to its observed pharmacological effects.

This compound is a known antagonist of nicotinic acetylcholine receptors.[2][22] This action contributes to its effects on the central nervous system by modulating neurotransmission.

Recent research has identified this compound as an inhibitor of the protein EFHD2 (EF-hand domain-containing protein D2). Elevated EFHD2 expression is linked to cisplatin resistance in NSCLC. By inhibiting EFHD2, this compound triggers a downstream cascade that sensitizes cancer cells to chemotherapy.

Caption: this compound-mediated inhibition of the EFHD2 signaling pathway.

This compound has also been identified as one of the active components in plant extracts that modulate the PI3K/Akt signaling pathway. This pathway is fundamental to regulating the cell cycle, and its modulation is a key mechanism for anti-inflammatory and other therapeutic effects.

References

- 1. This compound | 486-39-5 | AAA48639 | Biosynth [biosynth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Evaluation of the mass spectrometric fragmentation of codeine and morphine after 13C-isotope biosynthetic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C17H19NO3 | CID 160487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. (-)-Coclaurine Hydrochloride(3422-42-2) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. benchchem.com [benchchem.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. assaygenie.com [assaygenie.com]

- 20. benchchem.com [benchchem.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. apexbt.com [apexbt.com]

Coclaurine's Antagonistic Dance with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species, has been identified as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors, a diverse family of ligand-gated ion channels, are crucial for synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, making them a key target for therapeutic development. This technical guide provides a comprehensive overview of the antagonistic activity of this compound and its derivatives at nAChRs, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate further research and drug discovery efforts. While specific quantitative data for this compound's direct interaction with nAChR subtypes remains to be fully elucidated in publicly available literature, studies on its close derivatives offer valuable insights into its potential inhibitory mechanisms.

Quantitative Analysis of this compound Derivatives at nAChR Subtypes

Research into the structure-activity relationship of benzyltetrahydroisoquinoline alkaloids has provided quantitative data on the inhibitory potency of this compound derivatives at various human nAChR subtypes. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for two such derivatives: 7-O-benzyl-N-methylthis compound (7BNMC) and 7-O-benzyl-N,12-O-dimethyl this compound (7B12MNMC). These compounds have been shown to act as noncompetitive, voltage-independent inhibitors of nAChRs.[1]

| Compound | nAChR Subtype | IC50 (µM) | Ki (µM) | Reference |

| 7-O-benzyl-N-methylthis compound (7BNMC) | α7 | >100 | - | [1] |

| α4β2 | 1.6 ± 0.3 | 0.9 ± 0.2 | [1] | |

| α4β4 | 2.5 ± 0.4 | 1.8 ± 0.3 | [1] | |

| 7-O-benzyl-N,12-O-dimethyl this compound (7B12MNMC) | α7 | 25 ± 4 | - | [1] |

| α4β2 | 1.3 ± 0.2 | 0.8 ± 0.1 | [1] | |

| α4β4 | 1.9 ± 0.3 | 1.2 ± 0.2 | [1] |

Experimental Protocols

The following sections detail the methodologies employed to determine the nAChR antagonist activity of this compound derivatives. These protocols are foundational for researchers aiming to replicate or expand upon these findings.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In the context of this compound derivatives, these assays were performed to measure their ability to displace a known radiolabeled ligand from nAChR subtypes.

a) Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells stably expressing human nAChR subtypes (α7, α4β2, or α4β4) are cultured in appropriate media supplemented with antibiotics to maintain selection for the transfected receptor subunits.

-

Cells are harvested, and membrane homogenates are prepared by centrifugation. The final protein concentration of the membrane preparations is typically adjusted to 30–50 μg per assay tube.

b) Competition Binding Studies:

-

Assays are conducted in a final volume of 250 μl of a specific binding saline.

-

For α7 nAChRs, membranes are incubated with 1 nM [¹²⁵I]α-bungarotoxin for 90 minutes at room temperature.

-

For α4β2 and α4β4 nAChRs, membranes are incubated with a radiolabeled agonist like [³H]cytisine.

-

A range of concentrations of the test compound (e.g., this compound derivative) is added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., 1 mM nicotine).

-

The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 values are calculated by non-linear regression analysis of the competition binding curves. Ki values are then determined using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the ion flow through nAChRs in response to an agonist and to determine the inhibitory effect of an antagonist.

a) Oocyte Preparation:

-

Oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA encoding the desired human nAChR subunits (e.g., α7, α4 and β2, or α4 and β4) is injected into the oocytes.

-

The oocytes are incubated for 2-7 days to allow for receptor expression.

b) Electrophysiological Recordings:

-

Oocytes are placed in a recording chamber and perfused with a saline solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential at a holding potential (typically -70 mV) and to record the resulting currents.

-

The nAChR agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current.

-

To test for antagonism, the oocyte is pre-incubated with the test compound (this compound derivative) for a set period before the co-application of the agonist and the antagonist.

-

The reduction in the agonist-induced current in the presence of the antagonist is measured.

-

To assess voltage dependency, the holding potential of the oocyte membrane is varied, and the level of inhibition by the antagonist is measured at different potentials.

Mechanism of Action: Noncompetitive Antagonism

Studies on this compound derivatives suggest a noncompetitive mechanism of antagonism at nAChRs.[1] This implies that the antagonist does not bind to the same site as the endogenous agonist, acetylcholine (the orthosteric site). Instead, it is likely to bind to a different, allosteric site on the receptor-ion channel complex. This binding event induces a conformational change in the receptor that prevents the channel from opening, even when the agonist is bound. The observation that the inhibition by some this compound derivatives is voltage-independent suggests that their binding site is not located within the ion channel pore, where the electric field of the membrane would influence their interaction.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its derivatives are a promising class of nAChR antagonists. The quantitative data on specific derivatives highlight their potential for subtype-selective inhibition, particularly at α4β2 and α4β4 receptors. The detailed experimental protocols provided herein offer a solid foundation for future investigations aimed at fully characterizing the pharmacological profile of this compound itself. Further research is warranted to determine the precise binding sites of these compounds and to explore their therapeutic potential in treating nAChR-related pathologies. The development of more potent and selective this compound-based antagonists could pave the way for novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

The Anticancer Potential of Coclaurine in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Coclaurine, a natural benzylisoquinoline alkaloid, has recently emerged as a promising candidate with demonstrated anticancer properties in NSCLC cells. This technical guide provides an in-depth overview of the current understanding of this compound's effects on NSCLC, focusing on its mechanism of action, and offers detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

This compound is a natural compound that has been identified as a key active molecule in Stephania tetrandra.[1][2][3] Recent studies have highlighted its potential as an adjuvant therapy in the treatment of NSCLC.[1][2][3] This document synthesizes the available preclinical data on this compound's efficacy and mechanism of action in NSCLC cell lines.

Mechanism of Action: Targeting the FOXG1/EFHD2 Axis

This compound exerts its anticancer effects in NSCLC cells primarily by disrupting the interaction between the transcription factor FOXG1 and the promoter of EF-hand domain-containing protein D2 (EFHD2).[1][2][3] This leads to a reduction in EFHD2 transcription.[1][2][3] The downstream consequences of EFHD2 inhibition include the downregulation of the NOX4-ABCC1 signaling pathway, which is implicated in cisplatin (B142131) resistance.[1][2][3][4] By suppressing this pathway, this compound enhances the sensitivity of NSCLC cells to conventional chemotherapy, such as cisplatin.[1][2][3][4]

Beyond chemosensitization, this compound has been shown to suppress the stemness and metastatic properties of NSCLC cells.[1][2][3][4] This is evidenced by its ability to reduce colony formation, migration, invasion, and spheroid formation in NSCLC cell lines.[4]

Signaling Pathway Diagram

Caption: this compound's Mechanism of Action in NSCLC Cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in NSCLC cells.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (mM) |

| H1299 | 0.95 |

| A549 | 2 |

Data from a study on the characterization of this compound in EFHD2 inhibition and cancer biology.[4]

Table 2: Effect of this compound on Cisplatin Sensitivity in NSCLC Cell Lines

| Cell Line | Cisplatin IC50 (µM) | Cisplatin + this compound (200 µM) IC50 (µM) |

| H1299 | 69.7 | 47.4 |

| A549 | 75.7 | 57.3 |

Data from a study on the characterization of this compound in EFHD2 inhibition and cancer biology.[4]

Detailed Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound on NSCLC cells.

Cell Culture

-

Cell Lines: Human NSCLC cell lines A549 and H1299.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound and its impact on cisplatin sensitivity.

-

Materials:

-

96-well plates

-

A549 and H1299 cells

-

This compound (stock solution in DMSO)

-

Cisplatin (stock solution in saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 48 hours to determine its IC50. For chemosensitization studies, treat cells with a fixed non-toxic concentration of this compound (e.g., 200 µM) and varying concentrations of cisplatin for 48 hours.

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis

This technique is used to measure the protein expression levels of key signaling molecules.

-

Materials:

-

6-well plates

-

A549 and H1299 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-EFHD2, anti-NOX4, anti-ABCC1, anti-FOXG1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 200 µM) for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of target genes.

-

Materials:

-

6-well plates

-

A549 and H1299 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target genes (e.g., EFHD2) and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Treat cells with this compound (e.g., 200 µM) for 24 hours.

-

Extract total RNA using a commercial kit and synthesize cDNA.

-

Perform qPCR using SYBR Green master mix and specific primers.

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

-

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

-

Materials:

-

6-well plates

-

A549 and H1299 cells

-

This compound

-

Crystal violet solution

-

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.

-

Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Count the number of colonies (containing >50 cells).

-

Migration and Invasion Assays

These assays evaluate the effect of this compound on cell motility.

-

Materials:

-

24-well Transwell chambers (8 µm pore size)

-

Matrigel (for invasion assay)

-

A549 and H1299 cells

-

This compound

-

Serum-free medium and medium with 10% FBS

-

Crystal violet solution

-

-

Procedure:

-

For the invasion assay, coat the upper chamber of the Transwell insert with Matrigel. For the migration assay, no coating is needed.

-

Seed cells (5 x 10⁴ cells/well) in the upper chamber in serum-free medium containing different concentrations of this compound.

-

Add medium with 10% FBS as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

Spheroid Formation Assay

This assay assesses the ability of cells to grow in a three-dimensional, anchorage-independent manner, which is a characteristic of cancer stem cells.

-

Materials:

-

Ultra-low attachment 96-well plates

-

A549 and H1299 cells

-

This compound

-

Serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF

-

-

Procedure:

-

Seed cells (1 x 10³ cells/well) in ultra-low attachment 96-well plates in spheroid-forming medium.

-

Treat the cells with different concentrations of this compound.

-

Incubate for 7-10 days to allow spheroid formation.

-

Capture images of the spheroids and measure their size and number.

-

Experimental and Logical Workflows

Workflow for Investigating this compound's Anticancer Effects

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent for NSCLC, particularly as a chemosensitizer in combination with cisplatin. Its mechanism of action, involving the inhibition of the FOXG1/EFHD2 signaling axis, presents a novel therapeutic target. Further research is warranted to fully elucidate its effects on other cancer-related signaling pathways and to evaluate its efficacy and safety in preclinical in vivo models. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic utility of this compound in NSCLC.

References

In Vitro Neuroprotective Potential of Isoquinoline Alkaloids: A Technical Overview

Disclaimer: This technical guide addresses the neuroprotective potential of isoquinoline (B145761) alkaloids in vitro. Despite extensive searches for the specific compound coclaurine , no dedicated studies detailing its neuroprotective activity, associated quantitative data, or specific mechanisms of action were identified in the available literature. Therefore, this document provides a broader overview of the neuroprotective potential of the isoquinoline alkaloid class, to which this compound belongs, by summarizing established experimental findings and methodologies for related compounds.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and apoptosis. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have garnered significant interest for their potential neuroprotective properties.[1][2] These compounds are investigated for their ability to mitigate neuronal injury through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions.[1] This guide provides a technical overview of the in vitro evidence for the neuroprotective effects of this compound class, focusing on quantitative data, experimental designs, and the underlying molecular pathways.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of isoquinoline alkaloids is typically quantified by measuring their ability to preserve neuronal cell viability and function in the presence of a neurotoxin. The following table summarizes representative data from in vitro studies on alkaloid extracts rich in isoquinolines.

| Cell Line | Stressor | Treatment | Concentration | Outcome Measure | Result |

| PC-12 | H₂O₂ | Chloroform Alkaloid Extract (CAE) | 100 µg/mL | Cell Viability | Increased from ~50% (H₂O₂ alone) to ~85% |

| PC-12 | H₂O₂ | Methanol Alkaloid Extract (MAE) | 100 µg/mL | Cell Viability | Increased from ~50% (H₂O₂ alone) to ~90% |

| PC-12 | H₂O₂ | Water Alkaloid Extract (WAE) | 100 µg/mL | Cell Viability | Increased from ~50% (H₂O₂ alone) to ~65% |

| PC-12 | H₂O₂ | Chloroform Alkaloid Extract (CAE) | 100 µg/mL | Total Oxidant Status (TOS) | Significantly decreased compared to H₂O₂ treated group |

| PC-12 | H₂O₂ | Methanol Alkaloid Extract (MAE) | 100 µg/mL | Total Oxidant Status (TOS) | Significantly decreased compared to H₂O₂ treated group |

| PC-12 | H₂O₂ | Chloroform Alkaloid Extract (CAE) | 100 µg/mL | Total Antioxidant Status (TAS) | Significantly increased compared to H₂O₂ treated group |

| PC-12 | H₂O₂ | Methanol Alkaloid Extract (MAE) | 100 µg/mL | Total Antioxidant Status (TAS) | Significantly increased compared to H₂O₂ treated group |

Data compiled from a study on Glaucium grandiflorum extracts, which are rich in isoquinoline alkaloids.[3]

Core Signaling Pathways in Neuroprotection

Isoquinoline alkaloids appear to exert their neuroprotective effects by modulating several key intracellular signaling pathways. A primary mechanism is the activation of the NRF2-KEAP1 pathway, which upregulates the expression of antioxidant enzymes.[3] Additionally, these compounds influence apoptosis-related pathways by modulating the balance of pro- and anti-apoptotic proteins.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the neuroprotective effects of candidate compounds. Below are detailed methodologies for key experiments.

Cell Culture and Maintenance

-

Cell Lines:

-

PC-12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF). These cells are widely used as a model for dopaminergic neurons.[4][5]

-

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. It is a common model for studying Parkinson's disease pathologies.[6][7]

-

-

Culture Conditions:

-

Medium: Typically Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 5% Horse Serum (for PC-12), and 1% Penicillin-Streptomycin.

-

Incubation: Maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: For assays, cells are seeded in 96-well plates (for viability) or 6-well plates (for protein/RNA analysis) at a predetermined density (e.g., 1 x 10⁴ cells/well in a 96-well plate).

-

Induction of Neurotoxicity

To mimic the neurodegenerative process in vitro, cultured neuronal cells are exposed to specific toxins that induce oxidative stress and apoptosis.

-

Oxidative Stress Models:

-

Hydrogen Peroxide (H₂O₂): Directly induces oxidative stress. Cells are typically exposed to 100-500 µM H₂O₂ for 24 hours.[5][8]

-

6-hydroxydopamine (6-OHDA): A neurotoxin specific to dopaminergic neurons that generates reactive oxygen species. Typical concentrations range from 50-250 µM for 24 hours.[7][9]

-

1-methyl-4-phenylpyridinium (MPP⁺): The active metabolite of MPTP, it inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion and ROS production.[10][11][12]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of the isoquinoline alkaloid for 1-2 hours.

-

Toxin Exposure: Add the neurotoxin (e.g., H₂O₂, 6-OHDA) to the wells and incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to quantify intracellular ROS levels.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the alkaloid and neurotoxin as described for the viability assay.

-

Dye Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark for 30 minutes at 37°C.

-

Imaging/Quantification: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Increased fluorescence corresponds to higher levels of intracellular ROS.

Western Blotting for Protein Expression

This technique is used to measure the levels of specific proteins, such as those involved in apoptosis (Bcl-2, Bax) and antioxidant responses (Nrf2, HO-1).

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize the protein bands using an ECL detection reagent and quantify the band intensity using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of a compound in vitro.

Conclusion

The available in vitro evidence strongly suggests that isoquinoline alkaloids as a class possess significant neuroprotective potential, primarily through the activation of antioxidant pathways like NRF2-KEAP1 and the modulation of apoptotic signaling. While specific data for this compound is currently lacking, the established methodologies and observed mechanisms for related compounds provide a robust framework for its future investigation. Further research is warranted to isolate and test individual alkaloids, including this compound, to elucidate their specific contributions to neuroprotection and to determine their therapeutic potential for neurodegenerative diseases.

References

- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A microarray study of MPP+-treated PC12 Cells: Mechanisms of toxicity (MOT) analysis using bioinformatics tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 1-Methyl-4-phenylpyridinium (MPP+)-induced cell death in PC12 cells: inhibitory effects of several drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Coclaurine in Macrophages: A Technical Whitepaper for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence for the anti-inflammatory effects of coclaurine in macrophages is not extensively available in current scientific literature. This document synthesizes information from studies on structurally related benzylisoquinoline alkaloids, such as higenamine (B191414) and reticuline (B1680550), to project the potential mechanisms and effects of this compound. All data and pathways described should be considered hypothetical in the context of this compound and serve as a guide for future research.

Executive Summary

Chronic inflammation is a key pathological feature of numerous diseases, and macrophages are central players in the inflammatory process. The modulation of macrophage activity presents a promising therapeutic strategy. This compound, a benzylisoquinoline alkaloid, and its structural analogs have emerged as potential anti-inflammatory agents. This technical guide provides an in-depth overview of the putative anti-inflammatory effects of this compound in macrophages, based on data from closely related compounds. It details hypothetical quantitative effects on inflammatory mediators, outlines relevant experimental protocols, and visualizes the potential signaling pathways involved, including NF-κB and MAPK. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar alkaloids in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the potential quantitative anti-inflammatory effects of this compound in macrophages, inferred from studies on the structurally similar alkaloid, higenamine. These values should be experimentally verified for this compound.

Table 1: Inhibitory Effects on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Cell Line | Stimulation | IC50 (µM) for NO Production Inhibition | Reference |

| (S)-higenamine | RAW 264.7 | LPS | 26.2 | [1] |

| (R)-higenamine | RAW 264.7 | LPS | 86.3 | [1] |

| (RS)-higenamine | RAW 264.7 | LPS | 53.4 | [1] |

| This compound (Hypothetical) | RAW 264.7 | LPS | To be determined |

Table 2: Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Compound | Cytokine | Cell/Animal Model | Effect | Reference |

| Higenamine | TNF-α, IL-1β, IL-6 | Animal models | Significant reduction | [2][3][4] |

| Reticuline | IL-17A, IL-1β, IL-5 | Mouse model of asthma | Reduction in lung tissue | [5][6] |

| This compound (Hypothetical) | TNF-α, IL-6, IL-1β | Macrophage cell line | To be determined |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound in macrophages.

Macrophage Cell Culture and Activation

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Activation: To induce an inflammatory response, macrophages are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described above.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, etc.) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the macrophage inflammatory response. Based on studies of related compounds, the primary targets are likely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7] Benzylisoquinoline alkaloids have been shown to inhibit NF-κB activation.[3]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound in macrophages.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response of macrophages.[8] Activation of these kinases by LPS leads to the activation of transcription factors like AP-1, which, in conjunction with NF-κB, drives the expression of pro-inflammatory genes.[9] Reticuline has been shown to inactivate the p38 MAPK pathway.[5][6]

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound in macrophages.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

While direct evidence is currently limited, the analysis of structurally related benzylisoquinoline alkaloids strongly suggests that this compound holds significant potential as an anti-inflammatory agent by targeting macrophage activity. The hypothesized mechanisms involve the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. Key areas of focus should include:

-

In vitro studies: Confirming the inhibitory effects of this compound on pro-inflammatory mediator production in macrophage cell lines and primary macrophages.

-

Mechanism of action studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In vivo studies: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases.

-

Structure-activity relationship studies: Investigating how the chemical structure of this compound and its derivatives relates to their anti-inflammatory activity to guide the development of more potent and specific compounds.

The exploration of this compound's anti-inflammatory properties could pave the way for novel therapeutic interventions for a wide range of inflammatory conditions.

References

- 1. Enantiomers of higenamine inhibit LPS-induced iNOS in a macrophage cell line and improve the survival of mice with experimental endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of higenamine ameliorates collagen-induced arthritis through heme oxygenase-1 and PI3K/Akt/Nrf-2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti‐inflammatory effects of reticuline on the JAK2/STAT3/SOCS3 and p38 MAPK/NF‐κB signaling pathway in a mouse model of obesity‐associated asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of reticuline on the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathway in a mouse model of obesity-associated asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Potential of Coclaurine Against Staphylococcus aureus: A Field in Need of Exploration